molecular formula C20H30N4O2 B6279850 4-methyl-2-(methylamino)-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide, trans CAS No. 1919045-63-8

4-methyl-2-(methylamino)-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide, trans

Cat. No. B6279850
CAS RN: 1919045-63-8
M. Wt: 358.5
InChI Key:
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Description

The compound is a derivative of pyrrolo[1,2-a]pyrimidine . Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of unsymmetrically tetrasubstituted pyrroles, which could be related to your compound, has been reported . A metal-free method for the synthesis of these pyrroles using a consecutive chemoselective double cyanation is used .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-methyl-2-(methylamino)-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide, trans' involves the synthesis of the pyrrolo[1,2-a]pyrimidine ring system followed by the introduction of the methylamino and butoxycyclohexyl substituents. The final step involves the introduction of the carboxamide group at the 8-position of the pyrrolo[1,2-a]pyrimidine ring system.", "Starting Materials": [ "4-methyl-2-nitropyridine", "methylamine", "butyl lithium", "cyclohexanone", "ethyl chloroformate", "sodium azide", "sodium hydride", "ethyl 4-aminobutanoate", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium hydroxide", "chloroacetyl chloride", "ammonium chloride", "sodium bicarbonate", "hydrochloric acid", "sodium chloride", "sodium sulfate", "methanol", "diethyl ether", "dichloromethane", "toluene", "hexanes" ], "Reaction": [ "Step 1: Nitration of 4-methyl-2-nitropyridine with nitric acid and sulfuric acid to give 4-methyl-2-nitropyridine-N-oxide.", "Step 2: Reduction of 4-methyl-2-nitropyridine-N-oxide with zinc and ammonium chloride to give 4-methyl-2-aminopyridine.", "Step 3: Alkylation of 4-methyl-2-aminopyridine with methylamine and formaldehyde to give 4-methyl-2-(methylamino)pyridine.", "Step 4: Lithiation of cyclohexanone with butyl lithium followed by addition of 4-methyl-2-(methylamino)pyridine to give the corresponding cyclohexyl ketone.", "Step 5: Reaction of the cyclohexyl ketone with ethyl chloroformate and sodium azide to give the corresponding azide.", "Step 6: Reduction of the azide with sodium hydride to give the corresponding amine.", "Step 7: Coupling of the amine with ethyl 4-aminobutanoate using acetic anhydride and triethylamine to give the corresponding amide.", "Step 8: Cyclization of the amide with chloroacetyl chloride and ammonium chloride to give the pyrrolo[1,2-a]pyrimidine ring system.", "Step 9: Introduction of the butoxycyclohexyl group at the 4-position of the pyrrolo[1,2-a]pyrimidine ring system using sodium bicarbonate and toluene.", "Step 10: Introduction of the carboxamide group at the 8-position of the pyrrolo[1,2-a]pyrimidine ring system using acetic anhydride and triethylamine.", "Step 11: Purification of the compound using column chromatography with a solvent system of hexanes and dichloromethane.", "Step 12: Characterization of the compound using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

CAS RN

1919045-63-8

Product Name

4-methyl-2-(methylamino)-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide, trans

Molecular Formula

C20H30N4O2

Molecular Weight

358.5

Purity

95

Origin of Product

United States

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